2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-4-10-8(3)6-11/h7-8,10H,4-6H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBRBYQQZMDLOU-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Common coupling methods include:
Use of Carbodiimide Coupling Agents:
Agents like EDC- HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) are used with catalytic additives such as HOBt (1-hydroxybenzotriazole) to promote amide bond formation in mild conditions, preserving stereochemistry.BOP Reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate):
BOP is employed in tetrahydrofuran (THF) with triethylamine as base to activate carboxylic acids for coupling with amines, followed by reduction steps if necessary.Borane Reduction:
After coupling, borane-tetrahydrofuran (BH3- THF) or borane-dimethylsulfide (BH3- S(CH3)2) complexes are used to reduce intermediate amides or protect functional groups, facilitating the final product formation.
Protection and Deprotection Steps
Boc Protection:
The Boc group is widely used to protect the piperazine nitrogen during intermediate steps. Removal of Boc protecting groups is typically achieved by treatment with acids such as trifluoroacetic acid (TFA) in dichloromethane or concentrated hydrochloric acid.Hydrobromic Acid Treatment:
In some synthetic routes, hydrobromic acid (48%) is used to further treat intermediates to achieve the desired amine salt form or to facilitate subsequent coupling steps.
Reaction Conditions and Purification
- Reactions are performed under anhydrous, inert atmosphere conditions (nitrogen or argon) to prevent moisture-sensitive side reactions.
- Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) are commonly used.
- Purification is typically achieved by flash column chromatography on silica gel using appropriate solvent gradients.
- Analytical techniques such as NMR (1H, 13C), IR spectroscopy, and mass spectrometry (LRMS, HRMS) confirm structure and purity.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Notes |
|---|---|---|---|
| 1 | Piperazine protection | Boc2O or Boc-protected piperazine precursors | Protect nitrogen, maintain stereochemistry |
| 2 | Deprotection | TFA in DCM or HCl (concentrated or 6N) | Remove Boc protecting group |
| 3 | Amide coupling | BOP or EDC- HCl + HOBt in THF, triethylamine | Form amide bond between piperazine and propanone |
| 4 | Reduction (if applicable) | BH3- THF or BH3- S(CH3)2 | Reduce amide intermediates or protect groups |
| 5 | Salt formation | 48% Hydrobromic acid | Convert amine to salt form for stability |
| 6 | Purification | Flash chromatography on silica gel | Isolate pure compound |
Research Findings and Notes
- The stereochemistry at the 3R position of the piperazine ring is retained throughout the synthesis by careful choice of protecting groups and mild reaction conditions.
- The coupling efficiency and yield are enhanced by the use of BOP and carbodiimide reagents, which activate the carboxylic acid moiety without racemization.
- Reduction steps using borane reagents are critical for converting intermediate amides into the desired amine-containing final product without affecting the chiral center.
- The synthetic routes have been optimized to minimize reaction times (e.g., nucleophilic aromatic substitution reactions completed in 15–20 minutes at elevated temperatures) and to maximize purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to introduce new functional groups into the piperazine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the production of polymers and other materials where piperazine derivatives are required.
Mechanism of Action
The mechanism of action of 2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Observations:
Stereochemistry : The 3R-methyl group in the target compound distinguishes it from enantiomers like (S)-2,2-dimethyl derivatives. Chirality may influence pharmacokinetics (e.g., metabolic stability) and pharmacodynamics (e.g., receptor affinity) .
Substituent Effects: Replacement of the piperazine ring with pyrazole () or aryl groups () reduces basicity and alters solubility (logP increases with aromaticity).
Pharmacological and Industrial Relevance
- Drug Intermediates : Tolperisone impurities () highlight the role of piperazine-ketone hybrids in muscle relaxants. The target compound’s piperazine moiety may similarly interact with ion channels or neurotransmitter receptors.
Biological Activity
2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one is a piperazine derivative with a molecular formula of C9H18N2O. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for developing new therapeutic agents.
The compound is synthesized through the reaction of 3-methylpiperazine with 2-methylpropanoyl chloride under anhydrous conditions. The reaction typically employs dichloromethane as a solvent and triethylamine as a catalyst, allowing for efficient synthesis while minimizing hydrolysis risks.
The biological activity of 2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. Its structural similarity to other biologically active compounds enhances its potential to modulate biochemical pathways. The specific mechanisms can vary depending on the target and the biological system involved.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Medicinal Chemistry Applications
- CNS Targeting : It serves as an intermediate in synthesizing pharmaceuticals aimed at central nervous system disorders.
- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, which is critical for developing drugs targeting various diseases.
2. Anticancer Activity
- Recent studies have explored the antiproliferative effects of similar compounds in cancer cell lines, suggesting that modifications in piperazine derivatives can enhance their efficacy against cancers such as leukemia .
Case Studies
Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative activity of synthesized flavonoids, derivatives similar to 2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one were tested on HL60 leukemic cells. The results indicated that structural modifications significantly influenced their biological activity, with certain methyl substitutions enhancing potency .
Case Study 2: Structure-Activity Relationship (SAR)
Another study focused on the SAR of piperazine derivatives demonstrated that the presence of methyl groups at specific positions could enhance binding affinity to biological targets, which may translate into improved therapeutic effects .
Comparative Analysis
To better understand the uniqueness of 2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one, a comparison with similar compounds reveals important insights:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Methylpiperazin-1-yl)propan-1-one | Lacks methyl group at the 2-position | Moderate CNS activity |
| 2-Methyl-1-(piperazin-1-yl)propan-1-one | Lacks methyl group on piperazine ring | Limited enzyme inhibition |
| 2-Methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | Methyl groups enhance binding affinity | Significant CNS and anticancer activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between a substituted piperazine (e.g., (3R)-3-methylpiperazine) and a ketone precursor. For example, analogous compounds are synthesized by reacting 4-methylpiperazine with 3-chloropropan-1-one under basic conditions (e.g., K₂CO₃) in ethanol or methanol at 60–80°C . Key parameters include solvent polarity (to stabilize intermediates), temperature control (to minimize side reactions), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization is critical for isolating the enantiomerically pure (3R)-configured product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify the piperazine ring protons (δ 2.5–3.5 ppm for N–CH₂ groups) and the ketone carbonyl (δ ~210 ppm in ¹³C NMR). NOESY experiments confirm stereochemistry at the (3R)-methylpiperazine moiety .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving chiral centers. Hydrogen bonding between the ketone oxygen and piperazine N–H groups often stabilizes the crystal lattice .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₉H₁₈N₂O), with fragmentation patterns confirming the piperazine ring cleavage .
Q. How does the (3R)-stereochemistry of the methylpiperazine moiety influence the compound’s physicochemical properties?
- Methodological Answer : The (3R)-configuration affects solubility, lipophilicity, and hydrogen-bonding capacity. Computational tools like COSMO-RS predict logP values, while experimental measurements (e.g., HPLC retention times) correlate with enantiomeric purity. Comparative studies with (3S)-isomers show differences in melting points and crystalline packing, as resolved via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s receptor-binding affinity?
- Methodological Answer : Discrepancies often arise from force field inaccuracies in molecular docking simulations. To address this:
- Dynamics Corrections : Perform molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) to account for protein flexibility.
- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). For example, piperazine-containing analogs show nanomolar affinity for serotonin receptors in SPR assays, which may conflict with docking scores due to solvent effects .
Q. What strategies optimize the compound’s metabolic stability without compromising target activity?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the methylpiperazine’s 3-position to reduce CYP450-mediated oxidation.
- Prodrug Design : Mask the ketone group as a ketal or ester, which hydrolyzes in vivo. For example, similar propan-1-one derivatives show enhanced half-lives when acetylated at the carbonyl .
- In Vitro Assays : Use liver microsomes or hepatocyte models to quantify metabolic clearance rates, comparing modified analogs to the parent compound .
Q. How can researchers elucidate the role of the methylpiperazine moiety in modulating biological activity across structurally related compounds?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying substituents (e.g., ethyl, cyclopropyl) at the piperazine 3-position. Test activity in cellular assays (e.g., IC₅₀ in kinase inhibition).
- Comparative Analysis : Tabulate data for analogs like 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol (neurotransmitter modulation) and 1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one (anticancer activity) to identify trends in substituent effects .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies between computational and experimental solubility values?
- Methodological Answer :
- Solvent Effects : Computational models (e.g., Abraham solvation parameters) may underestimate hydrogen-bonding capacity in polar solvents like DMSO.
- Experimental Reassessment : Use a standardized shake-flask method with UV/Vis spectroscopy to measure solubility in buffered solutions (pH 7.4). Cross-validate with HPLC under identical conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
